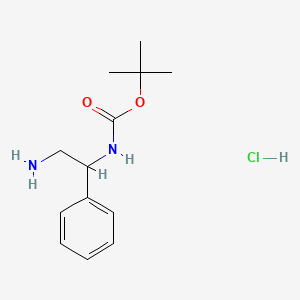

2-(Boc-amino)-2-phenylethylamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Boc-amino)-2-phenylethylamine Hydrochloride is a chemical compound that is often used in various organic syntheses . The Boc (tert-butyl carbamate) group is a common protecting group for amines, which is stable towards most nucleophiles and bases . This compound can be used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved by mild acidolysis .

Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The Boc group in tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride is commonly used for the protection of amino functions in peptide synthesis . This compound allows for the selective deprotection of amino groups under mild acidic conditions, which is crucial for synthesizing peptides with complex structures. The Boc protection strategy is particularly valuable in solid-phase peptide synthesis, where it provides stability during the coupling of amino acids and prevents unwanted side reactions.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of pharmaceuticals, such as the fifth-generation cephalosporin antibiotic ceftolozane . The protected amino group facilitates multiple synthetic steps, including amination and reduction, without undergoing undesired reactions. This highlights the compound’s role in streamlining the production of antibiotics that are effective against resistant bacterial strains.

Green Chemistry

In line with the principles of green chemistry, tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride can be used for Boc protection of amines in catalyst and solvent-free media . This approach minimizes the environmental impact by avoiding the use of hazardous solvents and reducing waste, making the synthesis process more eco-friendly and sustainable.

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized in the preparation of various organic compounds, especially polypeptides . Its ability to introduce protected amino groups into molecules is essential for constructing complex organic structures, which can have applications ranging from materials science to biotechnology.

Propiedades

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDOFMYIHYSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-2-phenylethylamine Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)